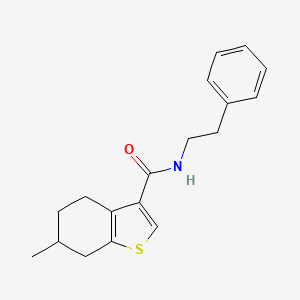

6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Descripción

6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a tetrahydrobenzothiophene derivative characterized by a carboxamide group at position 3 and a methyl group at position 6 of the bicyclic core. The N-substituent (2-phenylethyl) distinguishes it from structurally related compounds. The compound’s structure suggests a balance between lipophilicity (from the phenylethyl group) and hydrogen-bonding capacity (from the carboxamide), which may influence solubility and target binding.

Propiedades

IUPAC Name |

6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS/c1-13-7-8-15-16(12-21-17(15)11-13)18(20)19-10-9-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBMAACOSAOIHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC=C2C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the phenylethyl group and the carboxamide functional group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure high efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce thiols or sulfides, and substitution reactions may result in various substituted benzothiophene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Properties

Research has indicated that derivatives of benzothiophene compounds exhibit significant anticancer activity. The structural features of 6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide allow for interactions with specific molecular targets involved in cancer cell proliferation. Studies have shown that modifications to the benzothiophene ring can enhance cytotoxicity against various cancer cell lines.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may inhibit neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This application is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.

3. Pain Management

Another promising application is in pain management. The compound's interaction with transient receptor potential (TRP) channels has been studied, indicating potential as a pain relief agent. Research shows that it may act as a selective antagonist for TRPA1 channels, which are implicated in pain sensation.

Materials Science Applications

1. Organic Electronics

Due to its unique electronic properties, 6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is being explored as a candidate material for organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

2. Luminescent Materials

The compound's luminescent properties are being investigated for use in optoelectronic devices. Research suggests that it can be incorporated into polymer matrices to enhance light emission efficiency, making it a valuable component in the development of advanced lighting technologies.

Environmental Applications

1. Chemical Sensors

The sensitivity of 6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide to various chemical environments has led to its exploration as a chemical sensor material. Its ability to undergo conformational changes in response to specific analytes can be harnessed for detecting pollutants or hazardous substances in environmental monitoring.

2. Bioremediation

There is ongoing research into the use of this compound in bioremediation processes. Its structural characteristics may enable it to interact with and degrade environmental contaminants, particularly in soil and water systems affected by industrial activities.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity | Evaluation of cytotoxic effects on cancer cell lines | Significant reduction in cell viability was observed at varying concentrations of the compound. |

| Neuroprotection | Assessment of oxidative stress markers in neuronal cells | The compound reduced oxidative stress markers by up to 40%, indicating potential neuroprotective effects. |

| Organic Electronics | Development of thin films for OLEDs | Thin films demonstrated high charge carrier mobility and stability under operational conditions. |

Mecanismo De Acción

The mechanism of action of 6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The tetrahydrobenzothiophene-3-carboxamide scaffold is a versatile template for chemical modifications. Below is a detailed comparison of 6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with key analogs, focusing on structural variations, physicochemical properties, and functional implications.

Table 1: Structural and Functional Comparison of Tetrahydrobenzothiophene-3-carboxamide Derivatives

Key Observations

Substituent Effects on Lipophilicity and Solubility: The 2-phenylethyl group in the target compound confers higher lipophilicity compared to the N-benzyl (314.45 g/mol) or N-(3-methoxyphenyl) (329.44 g/mol) analogs, which may enhance blood-brain barrier penetration . Methoxy or amino groups (e.g., in ) improve aqueous solubility, critical for oral bioavailability.

Electron-withdrawing groups (e.g., trifluoroacetyl in ) increase electrophilicity, which may enhance covalent binding or metabolic stability.

Biological Implications :

- Anticorrosive thiophene derivatives (e.g., compounds A, B, C in ) highlight the role of electron-rich aromatic systems in metal surface interactions.

- Dopamine D1 receptor modulators like CID 2862078 demonstrate the importance of substituent bulk and hydrogen-bonding motifs in CNS target engagement.

Synthetic Accessibility :

- Derivatives with simple alkyl/aryl groups (e.g., benzyl, phenylethyl) are synthesized via amidation or nucleophilic substitution , while complex substituents (e.g., trifluoroacetyl) require specialized reagents .

Actividad Biológica

6-Methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (commonly referred to as MPTB) is a compound that belongs to the class of benzothiophene derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This article reviews the biological activity of MPTB, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C19H23N3OS

- Molecular Weight : 373.535 g/mol

- CAS Number : 312949-72-7

Biological Activity Overview

Research indicates that MPTB exhibits several significant biological activities:

-

Anticancer Activity :

- MPTB has shown promising cytotoxic effects against various cancer cell lines. A study utilizing azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide indicated that modifications to the benzothiophene structure could enhance cytostatic properties . The structure-activity relationship analysis revealed that specific substituents significantly influence the compound's efficacy against cancer cells.

-

Antimicrobial Properties :

- Compounds similar to MPTB have demonstrated inhibitory effects against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 μM for related thiazolopyridine derivatives . This suggests a potential for developing MPTB as an antimicrobial agent.

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

Understanding the SAR of MPTB is critical for optimizing its biological activity. The following factors are essential:

- Substituent Variations : The presence and type of substituents on the phenyl ring and the benzothiophene core significantly affect the biological activity. For instance, variations in the alkyl or aryl groups can enhance or diminish cytotoxicity.

- Hydrophobicity : The hydrophobic character of the molecule can influence its interaction with cellular membranes and target proteins.

Case Studies

Several studies have explored the biological activity of compounds related to MPTB:

- Cytotoxicity Evaluation :

- Antimicrobial Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.